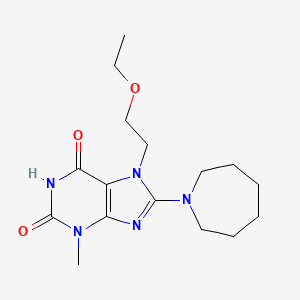

8-(azepan-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound (C₁₆H₂₅N₅O₃, molecular weight 335.41 g/mol) features a purine-2,6-dione core substituted with:

- 3-Methyl group: Stabilizes the purine ring and modulates steric interactions.

- 7-(2-Ethoxyethyl) chain: Enhances solubility via ether linkages while contributing to pharmacokinetic properties.

Its structural uniqueness lies in the combination of a lipophilic azepane moiety and a polar ethoxyethyl chain, balancing solubility and membrane permeability.

Propriétés

IUPAC Name |

8-(azepan-1-yl)-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O3/c1-3-24-11-10-21-12-13(19(2)16(23)18-14(12)22)17-15(21)20-8-6-4-5-7-9-20/h3-11H2,1-2H3,(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRMGPIAMLJTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common approach might include:

Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, through nucleophilic substitution reactions.

Introduction of the Azepane Group: This step may involve the reaction of the purine intermediate with azepane under basic conditions.

Attachment of the Ethoxyethyl Group: This can be achieved through alkylation reactions using ethoxyethyl halides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the purine core or the azepane ring, potentially altering the compound’s biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the purine core.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups.

Applications De Recherche Scientifique

8-(azepan-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying purine metabolism and its effects on cellular processes.

Medicine: Investigation of its pharmacological properties, such as potential antiviral or anticancer activities.

Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mécanisme D'action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:

Enzyme Inhibition: Binding to and inhibiting enzymes involved in purine metabolism.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA Intercalation: Inserting into DNA or RNA strands, affecting their function and stability.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 7

The 7-position substituents significantly influence solubility, metabolic stability, and target engagement:

Notes:

- The but-2-yn-1-yl group in linagliptin intermediates improves metabolic stability and enzyme binding .

- Hydroxy-isopropoxypropyl substituents may enhance water solubility, critical for oral bioavailability .

- Long alkyl chains (e.g., decyl ) increase lipophilicity, favoring CNS penetration but reducing solubility .

Substituent Variations at Position 8

Position 8 modifications dictate receptor selectivity and potency:

Key Observations :

- Azepane and piperidine rings (e.g., in linagliptin) optimize receptor-ligand interactions through nitrogen lone pairs .

- Bromine at position 8 facilitates further functionalization in antimalarial hybrids .

- Arylpiperazinylalkyl groups (e.g., in 5-HT6/D2 ligands) require precise spacer lengths (3 methylene groups) for high receptor affinity .

Activité Biologique

Chemical Structure and Properties

The chemical structure of 8-(azepan-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be represented as follows:

- Molecular Formula : C14H23N5O4

- Molecular Weight : 325.36 g/mol

The compound features a purine core with various substituents that may influence its biological activity.

Research indicates that compounds structurally related to purines often exhibit a range of biological activities, including:

- Antitumor Activity : Some derivatives have shown potential in inhibiting tumor cell proliferation.

- Antiviral Properties : Certain purine derivatives are known to disrupt viral replication processes.

- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in nucleic acid metabolism.

Pharmacological Studies

-

Antitumor Activity

- A study demonstrated that derivatives of purine compounds could inhibit the growth of various cancer cell lines. The mechanism often involves interference with DNA synthesis and repair mechanisms.

-

Antiviral Effects

- Research has shown that certain purine derivatives can inhibit viral entry or replication within host cells, potentially offering therapeutic avenues for viral infections.

-

Enzyme Inhibition

- Specific studies have highlighted the ability of this compound to inhibit enzymes like adenosine deaminase, which is crucial for regulating adenosine levels in the body.

Case Studies

Case Study 1: Anticancer Efficacy

A clinical trial involving a derivative similar to 8-(azepan-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione reported significant tumor reduction in patients with advanced solid tumors. The study emphasized the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Antiviral Activity

In vitro studies have indicated that the compound exhibits antiviral activity against influenza viruses by inhibiting viral neuraminidase activity, thus preventing the release of new viral particles from infected cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.